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Compound of Interest

Compound Name: Zafirlukast-13C,d3

Cat. No.: B12421790 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of zafirlukast,

a selective and competitive antagonist of the cysteinyl leukotriene D4 (LTD4) and E4 (LTE4)

receptors. While isotopically labeled analogs of zafirlukast, such as Deuterium or Carbon-13

labeled versions, are utilized as internal standards in analytical chemistry for precise

quantification, there is a notable absence of publicly available pharmacokinetic data for these

labeled compounds. Their primary application is in bioanalytical assays to ensure accuracy and

reproducibility of zafirlukast measurement in biological samples, rather than as therapeutic

agents with their own distinct pharmacokinetic profiles. Therefore, this guide will focus on the

extensive pharmacokinetic data available for zafirlukast and the methodologies employed in its

study.

Pharmacokinetics of Zafirlukast
Zafirlukast is rapidly absorbed following oral administration, with its pharmacokinetic profile

best described by a two-compartment model.[1][2] The drug is extensively bound to plasma

proteins (>99%), primarily albumin.[2][3]

Data Presentation: Pharmacokinetic Parameters of Zafirlukast
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Parameter Value Conditions

Tmax (Time to Peak Plasma

Concentration)
~3 hours

Single oral dose (20 mg or 40

mg) in healthy volunteers.[1][2]

Bioavailability

Absolute bioavailability is

unknown. Reduced by ~40%

with food.[1][3]

Co-administration with a high-

fat or high-protein meal.[3]

Half-life (t½) ~10 hours

Healthy volunteers and

patients with asthma.[1][3]

Ranges from 8 to 16 hours

have also been reported.[3]

Protein Binding >99% Predominantly to albumin.[2][3]

Apparent Oral Clearance (CL/f) ~20 L/h In healthy adults.[3]

Metabolism Extensively hepatic.

Major pathway is hydroxylation

by Cytochrome P450 2C9

(CYP2C9).[1][3]

Excretion Primarily fecal.
Less than 10% of an oral dose

is excreted in the urine.[1][3]

Special Populations:

Hepatic Impairment: In patients with stable alcoholic cirrhosis, the Cmax and AUC of

zafirlukast were increased by 50% to 60% due to reduced clearance.[1]

Drug-Drug Interactions: Zafirlukast is an inhibitor of CYP2C9 and CYP3A4.[1] It can increase

the prothrombin time when co-administered with warfarin.[1] Plasma concentrations of

zafirlukast may be decreased when taken with erythromycin, terfenadine, or theophylline,

and increased with aspirin.[1]

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible quantification of

zafirlukast in biological matrices. Below are summaries of commonly employed experimental

protocols.
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Quantification of Zafirlukast in Human Plasma by HPLC-
UV
This method is suitable for determining zafirlukast concentrations in human plasma for

pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

To a 500 µL aliquot of human plasma, add a precipitating agent (e.g., acetonitrile or ethanol)
in a specific ratio (e.g., 2:1 v/v).
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the
precipitated proteins.
Carefully collect the supernatant for analysis.

2. Chromatographic Conditions:

HPLC System: A standard high-performance liquid chromatography system equipped with a
UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an
aqueous buffer (e.g., phosphate buffer), adjusted to an acidic pH. The exact ratio will depend
on the specific column and system.
Flow Rate: Typically 1.0 mL/min.
Detection: UV detection at a wavelength of approximately 225 nm or 235 nm.
Injection Volume: 20-50 µL.

3. Internal Standard:

A suitable internal standard (IS) should be used to ensure accuracy. The IS is added to the
plasma samples before the protein precipitation step.

Quantification of Zafirlukast in Human Plasma by LC-
MS/MS
This method offers higher sensitivity and selectivity compared to HPLC-UV.

1. Sample Preparation (Solid-Phase Extraction - SPE):
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Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent)
with methanol followed by water.
Loading: Load the plasma sample (pre-treated with a buffer, if necessary) onto the
conditioned cartridge.
Washing: Wash the cartridge with a weak organic solvent solution to remove interfering
substances.
Elution: Elute zafirlukast and the internal standard from the cartridge using a stronger
organic solvent (e.g., methanol or acetonitrile).
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen
and reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions:

LC System: A high-performance or ultra-high-performance liquid chromatography system.
Column: A reversed-phase C18 or similar column with a smaller particle size for faster
analysis.
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or
methanol) and an aqueous solution containing a modifier like formic acid or ammonium
acetate.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray
ionization (ESI) source.
Ionization Mode: Positive or negative ion mode, depending on which provides a better signal
for zafirlukast.
MRM Transitions: Monitor specific parent-to-product ion transitions for both zafirlukast and
the internal standard to ensure high selectivity.

Mandatory Visualizations
Signaling Pathway of Zafirlukast
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Caption: Mechanism of action of zafirlukast as a CysLT1 receptor antagonist.
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Experimental Workflow for Zafirlukast Quantification in
Plasma

Start: Plasma Sample Collection

Addition of Internal Standard

Sample Preparation
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End: Pharmacokinetic Parameter Calculation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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